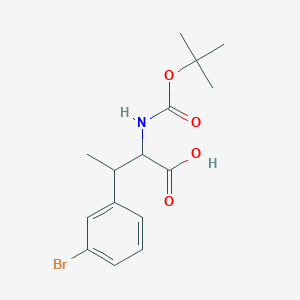

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the following steps:

Amino Acid Derivatization: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This can be done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

Coupling Reaction: The bromophenyl derivative is then coupled with the Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and coupling reactions, as well as automated systems for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Oxidation and Reduction: The phenyl ring can undergo oxidation to form phenolic derivatives or reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

Substitution: Various substituted phenyl derivatives.

Deprotection: Free amine derivatives.

Oxidation: Phenolic compounds.

Reduction: Cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with the bromine atom at the para position.

3-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a chlorine atom instead of bromine.

3-(3-Bromophenyl)-2-amino butanoic acid: Lacks the Boc protection on the amino group.

Uniqueness

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of both the bromophenyl group and the Boc-protected amino group, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biologische Aktivität

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

- IUPAC Name: (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Molecular Formula: C14H18BrNO4

- Molecular Weight: 356.21 g/mol

- Physical State: White to yellow solid

- Purity: 97%

- Storage Conditions: Room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, showcasing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects comparable to standard antibiotics like ceftriaxone .

2. Cytotoxic Activity

Cytotoxicity assays have demonstrated that this compound and its derivatives can affect cell viability:

- LC50 Values: In studies involving marine crustaceans (Artemia salina), certain derivatives exhibited LC50 values greater than 1000 µg/mL, suggesting low toxicity . However, some derivatives showed promising cytotoxicity against cancer cell lines, warranting further investigation.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized a series of bromophenyl derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that the bromophenyl group significantly enhances antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, the cytotoxic effects of a family of amino acids including tert-butoxycarbonyl derivatives were assessed against several cancer cell lines. The findings suggested that modifications in the side chains, such as the presence of bromine, could lead to increased cytotoxic effects, making them candidates for further development in cancer therapeutics .

Data Tables

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | MIC (µg/mL) | LC50 (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 6.3 | >1000 | Antimicrobial |

| Derivative A | 12.5 | 950 | Antimicrobial |

| Derivative B | 25 | 800 | Cytotoxic |

| Derivative C | 50 | >1000 | Cytotoxic |

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-9(10-6-5-7-11(16)8-10)12(13(18)19)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKSWKOFNLPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.